molecular formula C6H11N3 B1608549 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine CAS No. 23230-39-9

1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine

Cat. No. B1608549
M. Wt: 125.17 g/mol
InChI Key: VANQIHUBDZAOOM-UHFFFAOYSA-N
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Patent
US08598217B2

Procedure details

Imidazole (5 g, 73.5 mmol) and dimethylamine hydrochloride (6 g, 73.5 mmol) were stirred in water (12.5 mL) at room temperature. The solution was gradually acidified to pH 5 by the addition of conc. aqueous HCl. A solution of formaldehyde (37% in water; 6.05 mL, 80.8 mmol) was added and the mixture was left to stand for 16 hours. Then it was basified with an excess of 20% KOH solution (˜40 mL) and K2CO3 (˜6 g) was added to salt out the organics. This mixture was extracted with CHCl3 (3×40 mL) and dried over anhydrous K2CO3. The solution was filtered and the solvent removed under vacuum. The crude (˜12 g) was distilled under reduced pressure (bp=63° C. at 0.1 mbar) to yield Imidazol-1-ylmethyl-dimethyl-amine as a colourless oil (6.1 g, 66%). 1H NMR (400 MHz, CDCl3): 7.51 (1H, s), 7.02 (2H, bs), 4.67 (2H, s), 2.29 (6H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Cl.[CH3:7][NH:8][CH3:9].Cl.C=O.[OH-].[K+].[C:15]([O-])([O-])=O.[K+].[K+]>O>[N:1]1([CH2:7][N:8]([CH3:15])[CH3:9])[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,5.6,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
6 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6.05 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
ADDITION
Type
ADDITION
Details
was added to salt out the organics
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with CHCl3 (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude (˜12 g) was distilled under reduced pressure (bp=63° C. at 0.1 mbar)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(C=NC=C1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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